2,6-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound classified under the benzamide group. This compound features a unique structure that includes a quinoline ring system, characterized by the presence of methoxy groups and a propyl group. The molecular formula for this compound is , and its molecular weight is approximately 326.3 g/mol. The compound's structure contributes to its distinctive chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and drug development .
The synthesis of 2,6-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves several synthetic steps:
These steps highlight the complexity involved in synthesizing this compound, requiring careful control of reaction conditions to ensure successful formation.
The molecular structure of 2,6-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide includes:
The compound's structural representation can be denoted using SMILES notation as COc1cccc(C(=O)Nc2ccc3c(c2)CCC(=O)N3)c1OC, reflecting its complex arrangement of atoms .
2,6-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions:
These reactions are crucial for exploring the compound's reactivity and potential applications in medicinal chemistry.
The mechanism of action for 2,6-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors within biological systems. For instance:
The exact molecular targets and pathways can vary based on the biological context in which the compound is studied.
The physical properties of 2,6-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide include:
While specific data regarding density and boiling point are not readily available in current literature, general observations about similar compounds suggest moderate solubility in organic solvents due to the presence of methoxy groups.
The melting point remains unspecified but is likely influenced by structural characteristics typical of similar benzamide derivatives .
The applications of 2,6-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide span various fields:
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8
CAS No.: 63451-47-8
CAS No.: 275823-92-2